molecular formula C17H15FN2O2 B4629008 3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone

3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4629008
M. Wt: 298.31 g/mol
InChI Key: BPGUGLYFWDNILA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones are synthesized through various chemical reactions, including cyclization of anthranilamides with acid chlorides, followed by further chemical transformations (Ozaki et al., 1985). A one-step synthesis approach has also been reported for 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles (Deetz et al., 2004).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using various analytical techniques. For example, Raman and crystal structure analysis has been conducted on certain derivatives, revealing their monoclinic system and space group, with non-hydrogen atoms refined anisotropically (Geesi et al., 2020). Crystal structure analysis of specific quinazolinone compounds provides insights into their two-dimensional network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, including palladium-catalyzed intramolecular aerobic oxidative C-H amination, which provides a variety of substituted derivatives (Yang et al., 2014). Lithiation reactions of quinazolinones have been explored, showcasing the regioselective addition and providing access to more complex derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as their solid-state fluorescence and selective metal-ion-sensor properties, have been studied, demonstrating their potential utility in fluorescent materials (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit diverse chemical properties, including antioxidant activities, which have been evaluated using various methods to define structure–antioxidant activity relationships (Mravljak et al., 2021). Their antiviral bioactivities have also been explored, with some compounds showing significant activity against tobacco mosaic virus (Ma et al., 2014).

Scientific Research Applications

Luminescent Materials and Bioimaging

Quinazolinone derivatives, including structures similar to 3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone, have shown promising applications in the field of luminescent materials and bioimaging. Recent studies highlight the luminescence properties of quinazolinones, which, due to their excellent biocompatibility, low toxicity, and high efficiency, have become attractive candidates for use as fluorescent probes, biological imaging reagents, and in the development of luminescent materials. This class of compounds has been explored for its potential in creating environmentally sensitive probes and for two-photon fluorescence bioimaging applications, indicating a broad scope of utility in scientific research and medical diagnostics (Xing et al., 2021).

Antioxidant Properties

Another significant area of application for quinazolinone compounds is in the evaluation of antioxidant properties. Research has synthesized and evaluated various quinazolinone derivatives for their antioxidant activities using methodologies like DPPH, ABTS, and TEACCUPRAC assays. These studies have helped in understanding the structure–antioxidant activity relationships, revealing that certain quinazolinone derivatives possess potent antioxidant capabilities, alongside promising metal-chelating properties. Such findings underscore the potential of quinazolinone derivatives in therapeutic contexts, particularly in combating oxidative stress-related diseases (Mravljak et al., 2021).

Antifungal and Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antifungal and antimicrobial activities. Certain synthesized quinazolinone compounds have demonstrated significant efficacy in inhibiting the growth of various fungal strains, showcasing their potential as antifungal agents. This research opens avenues for the development of new antimicrobial drugs based on the quinazolinone scaffold, addressing the growing concern of drug-resistant microbial strains (Xu et al., 2007).

Corrosion Inhibition

In addition to biomedical applications, quinazolinone compounds have found utility in materials science, particularly in corrosion inhibition. Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, displaying high efficiency and stability. Such studies highlight the potential of quinazolinone derivatives in protecting metal surfaces against corrosion, contributing to the longevity and durability of metal-based structures and components in various industrial applications (Errahmany et al., 2020).

properties

IUPAC Name

3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-14-7-2-4-9-16(14)22-11-5-10-20-12-19-15-8-3-1-6-13(15)17(20)21/h1-4,6-9,12H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUGLYFWDNILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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